Ethyl 5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate
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Overview
Description
Ethyl 5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiadiazole ring via a sulfanyl linkage The ethyl ester group is attached to the carboxylate moiety of the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the thiadiazole derivative with a thiol or disulfide compound under suitable conditions.
Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the trifluoromethyl group, potentially leading to the formation of dihydrothiadiazoles or defluorinated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiadiazoles, defluorinated products
Substitution: Functionalized phenyl derivatives
Scientific Research Applications
Ethyl 5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs due to its unique structural features and potential biological activities.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors or fluorescent probes, due to its electronic properties.
Biological Studies: The compound can be used as a tool in biological studies to investigate the effects of trifluoromethyl and thiadiazole moieties on biological systems.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of Ethyl 5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiadiazole ring can interact with biological targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-phenyl-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylate: Similar structure but contains a triazole ring instead of a thiadiazole ring.
2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio)phenoxyacetic acid: Contains a thiazole ring and a different substitution pattern.
Uniqueness
Ethyl 5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate is unique due to the presence of both the trifluoromethyl group and the thiadiazole ring, which confer distinct electronic and steric properties
Properties
IUPAC Name |
ethyl 5-[3-(trifluoromethyl)phenyl]sulfanylthiadiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S2/c1-2-19-10(18)9-11(21-17-16-9)20-8-5-3-4-7(6-8)12(13,14)15/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIJHEVZGLBGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)SC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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